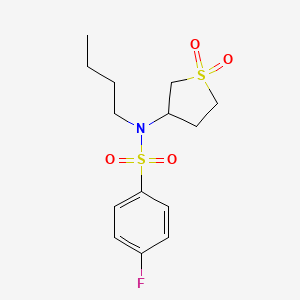

![molecular formula C19H22FN3O4S2 B2955126 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034594-43-7](/img/structure/B2955126.png)

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different part of the molecule. For example, the benzo[c][1,2,5]thiadiazole ring could potentially be synthesized using techniques similar to those used for the synthesis of other benzo[c][1,2,5]thiadiazole derivatives . The tetrahydronaphthalene ring and the sulfonamide group could be introduced in subsequent steps, using suitable precursors and reaction conditions.Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiproliferative Agents

Researchers have synthesized derivatives of sulfonamides, including structures similar to the specified compound, demonstrating significant antimicrobial and antiproliferative activities. These derivatives have shown effectiveness against human cell lines, including lung and liver carcinoma cells, indicating potential applications in cancer therapy and infection control (Shimaa M. Abd El-Gilil, 2019).

Binding Studies with Proteins

Sulfonamide derivatives have been used as probes in studying the binding mechanisms of other molecules to proteins, such as bovine serum albumin. This research provides insights into how these compounds interact with proteins, which is crucial for understanding their mechanism of action in biological systems (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).

Carbonic Anhydrase Inhibitors

The compound belongs to a class of sulfonamides known for their role as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors have potential therapeutic applications, such as in the treatment of glaucoma and certain types of cancer, by targeting tumor-associated isozymes (M. Ilies, D. Vullo, J. Pastorek, A. Scozzafava, M. Ilieș, M. Cǎproiu, S. Pastoreková, C. Supuran, 2003).

Synthesis of Novel Derivatives

The compound's structure has inspired the synthesis of novel derivatives with enhanced biological activities. These derivatives include sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles), demonstrating significant antioxidant activities. Such research efforts expand the chemical diversity and potential therapeutic applications of sulfonamides (A. Padmaja, Devanaboina Pedamalakondaiah, G. Sravya, G. M. Reddy, Malaka Venkateshwarulu Jyothi Kumar, 2014).

Biological Evaluation and Molecular Docking

Molecular docking studies alongside biological evaluation of sulfonamide derivatives, including compounds structurally similar to the one , have revealed their potential as inhibitors of various human carbonic anhydrase isoenzymes. These studies contribute to the development of selective inhibitors for therapeutic purposes, enhancing our understanding of the interaction between these compounds and target enzymes (C. B. Mishra, Shikha Kumari, A. Angeli, S. Monti, Martina Buonanno, Amresh Prakash, M. Tiwari, C. Supuran, 2016).

Eigenschaften

IUPAC Name |

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4S2/c1-22-18-9-7-16(20)13-19(18)23(29(22,26)27)11-10-21-28(24,25)17-8-6-14-4-2-3-5-15(14)12-17/h6-9,12-13,21H,2-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCKZWCQAXKWSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

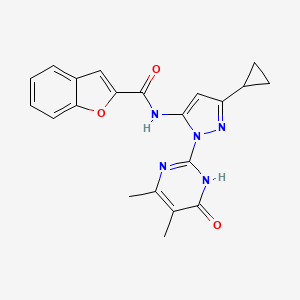

![2-{[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B2955044.png)

![N-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2955049.png)

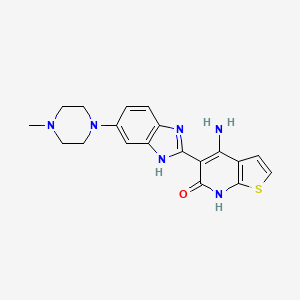

![N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide](/img/structure/B2955052.png)

![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2955053.png)

![3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2955056.png)

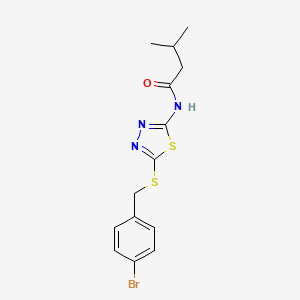

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2955057.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2955059.png)

![N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2955062.png)

![N-(Benzo[d]thiazol-2-ylmethyl)benzamide](/img/structure/B2955066.png)